molecular formula C6HBr2N3O2S B2801919 4,7-Dibromo-5-nitro-2,1,3-benzothiadiazole CAS No. 2274-65-9

4,7-Dibromo-5-nitro-2,1,3-benzothiadiazole

Cat. No.: B2801919
CAS No.: 2274-65-9
M. Wt: 338.96
InChI Key: CBQXUYLNDCIZDX-UHFFFAOYSA-N
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Description

4,7-Dibromo-5-nitro-2,1,3-benzothiadiazole is a chemical compound that belongs to the class of benzothiadiazoles. It is characterized by the presence of two bromine atoms and one nitro group attached to the benzothiadiazole ring. This compound is widely used in organic synthesis and has significant applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dibromo-5-nitro-2,1,3-benzothiadiazole typically involves the bromination and nitration of 2,1,3-benzothiadiazole. One common method includes the bromination of 2,1,3-benzothiadiazole using N-bromosuccinimide (NBS) in the presence of a suitable solvent, followed by nitration using nitric acid and sulfuric acid under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,7-Dibromo-5-nitro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of various substituted benzothiadiazole derivatives.

    Reduction: Formation of 4,7-dibromo-5-amino-2,1,3-benzothiadiazole.

    Oxidation: Formation of oxidized benzothiadiazole derivatives.

Scientific Research Applications

4,7-Dibromo-5-nitro-2,1,3-benzothiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-dibromo-5-nitro-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the bromine atoms can facilitate electrophilic substitution reactions. These interactions can lead to the formation of reactive intermediates that exert various effects on biological systems and chemical processes .

Comparison with Similar Compounds

Similar Compounds

    4,7-Dibromo-2,1,3-benzothiadiazole: Lacks the nitro group, making it less reactive in certain redox reactions.

    4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole:

Uniqueness

4,7-Dibromo-5-nitro-2,1,3-benzothiadiazole is unique due to the presence of both bromine and nitro groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

4,7-dibromo-5-nitro-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2N3O2S/c7-2-1-3(11(12)13)4(8)6-5(2)9-14-10-6/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQXUYLNDCIZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1[N+](=O)[O-])Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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